An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-tert-octylamine 98%
An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-tert-octylamine 98%
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Scarcity of a Sterically Hindered Amine
N,N-Diethyl-tert-octylamine, a sterically hindered tertiary amine, presents a unique case study in chemical data availability. While its structural complexity suggests potential applications in areas requiring non-nucleophilic bases or as a bulky ligand in catalysis, comprehensive physicochemical data remains notably scarce in public literature and commercial databases. This guide, therefore, adopts a dual approach. Firstly, it presents the verified, albeit limited, information specific to N,N-Diethyl-tert-octylamine. Secondly, it provides a scientifically grounded framework for understanding its probable characteristics by drawing parallels with its parent compound, tert-octylamine, and the broader class of sterically hindered tertiary amines. This document is designed to be a practical resource, offering not just established facts but also expert insights into the causal relationships between molecular structure and chemical behavior, empowering researchers to make informed decisions in their work.
Molecular Identity and Structural Elucidation
N,N-Diethyl-tert-octylamine, systematically named N,N-diethyl-2,4,4-trimethylpentan-2-amine, is a tertiary amine characterized by a highly branched octyl group and two ethyl substituents on the nitrogen atom.
Chemical Structure:
Figure 1: 2D structure of N,N-Diethyl-tert-octylamine.
The defining feature of this molecule is the tertiary octyl group (1,1,3,3-tetramethylbutyl), which imparts significant steric bulk around the nitrogen atom. This steric hindrance is a critical determinant of its physical and chemical properties.
Key Identifiers:
| Identifier | Value |
| Chemical Name | N,N-Diethyl-2,4,4-trimethylpentan-2-amine |
| Synonyms | N,N-Diethyl-tert-octylamine |
| CAS Number | 288325-45-1[1] |
| Molecular Formula | C12H27N |
| Molecular Weight | 185.35 g/mol |
Physicochemical Properties: A Comparative Analysis
Directly measured physicochemical data for N,N-Diethyl-tert-octylamine is not widely available. However, by examining the properties of the parent primary amine, tert-octylamine, we can infer the likely characteristics of the N,N-diethyl derivative. The addition of two ethyl groups will increase the molecular weight and likely influence properties such as boiling point and density.
Table of Physicochemical Properties:
| Property | N,N-Diethyl-tert-octylamine (Predicted/Inferred) | tert-Octylamine (Reference) | Rationale for Inference |
| Appearance | Clear, colorless to pale yellow liquid | Clear liquid[2] | Similar to the parent amine, with potential for slight coloration due to impurities or degradation. |
| Odor | Amine-like | Strong, ammonia-like | The amine functional group is responsible for the characteristic odor. |
| Boiling Point | > 143 °C | 137-143 °C[2][3] | The increased molecular weight due to the two ethyl groups will lead to stronger van der Waals forces and a higher boiling point. |
| Melting Point | < -67 °C | -67 °C[2][4] | The bulky and asymmetric nature of the molecule is likely to hinder efficient crystal packing, potentially lowering the melting point further than the parent amine. |
| Density | ~0.8 g/mL | 0.805 g/mL at 25 °C[2][3] | The addition of ethyl groups will slightly alter the density, but it is expected to remain in a similar range to the parent amine. |
| Flash Point | Likely > 32.2 °C | 32.2 °C[4] | The flash point is expected to be slightly higher than the parent amine due to the higher boiling point and lower vapor pressure. |
| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in chloroform and methanol (slightly)[2][4] | The long, branched alkyl chain dominates the molecule's character, making it nonpolar and thus insoluble in water but soluble in common organic solvents. |
| Vapor Pressure | < 10 mmHg at 25 °C | 10 mmHg at 25 °C[3] | The higher boiling point suggests a lower vapor pressure at the same temperature compared to the parent amine. |
| Refractive Index | ~1.424 | n20/D 1.424[2][3] | The refractive index is not expected to change significantly with the addition of two ethyl groups. |
Synthesis and Purification Strategies
The synthesis of N,N-Diethyl-tert-octylamine, a sterically hindered tertiary amine, requires careful consideration of the steric hindrance around the nitrogen atom. Direct alkylation of a secondary amine is a plausible route.
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis of N,N-Diethyl-tert-octylamine.
Experimental Protocol: N,N-Diethylation of tert-Octylamine (Illustrative)
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Reaction Setup: To a solution of tert-octylamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 2.5 eq).
-
Addition of Alkylating Agent: Slowly add an ethyl halide, such as ethyl iodide (2.2 eq), to the reaction mixture at room temperature. The use of a slight excess of the alkylating agent ensures complete diethylation.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield N,N-Diethyl-tert-octylamine 98%.
Causality Behind Experimental Choices:
-
Non-nucleophilic Base: The use of a hindered, non-nucleophilic base is crucial to prevent competition with the amine substrate for the electrophilic ethyl halide.
-
Aprotic Solvent: An aprotic solvent is chosen to avoid side reactions, such as solvolysis of the alkylating agent.
-
Excess Alkylating Agent: A slight excess of the ethyl halide drives the reaction to completion, favoring the formation of the tertiary amine over the mono-ethylated product.
Spectroscopic and Analytical Characterization
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aliphatic region. Key signals would include a triplet for the methyl protons and a quartet for the methylene protons of the two ethyl groups. The highly branched tert-octyl group would exhibit singlets for the gem-dimethyl and tert-butyl protons, and a characteristic singlet for the methylene protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon environments within the molecule. The carbon attached to the nitrogen in the tert-octyl group would be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. A key diagnostic feature for tertiary amines is the absence of N-H stretching bands, which are typically observed for primary and secondary amines around 3300-3500 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would be characterized by the loss of alkyl groups, with a prominent peak corresponding to the loss of an ethyl group (m/z 156) and fragmentation of the tert-octyl group.
Reactivity and Chemical Behavior
The chemical behavior of N,N-Diethyl-tert-octylamine is largely dictated by the steric hindrance around the nitrogen atom.
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Basicity: Like other tertiary amines, the lone pair of electrons on the nitrogen atom imparts basic properties. However, the steric bulk of the tert-octyl and ethyl groups will make it a non-nucleophilic base. This means it can readily accept a proton but will react slowly, if at all, with electrophilic carbon centers. This property is valuable in organic synthesis where a base is needed to deprotonate a substrate without interfering with other functional groups.
-
Nucleophilicity: The significant steric hindrance severely diminishes its nucleophilicity. It is a poor nucleophile and is unlikely to participate in SN2 reactions with sterically demanding electrophiles.
-
Oxidation: Tertiary amines can be oxidized to form N-oxides. This reaction would likely proceed with a strong oxidizing agent like hydrogen peroxide or a peroxy acid.
-
Quaternization: Reaction with alkyl halides to form quaternary ammonium salts is possible but will be significantly slower than for less hindered tertiary amines due to the steric hindrance.
Applications in Research and Development
The unique combination of high steric bulk and basicity makes N,N-Diethyl-tert-octylamine a potentially valuable tool in various research and development applications.
-
Non-nucleophilic Base in Organic Synthesis: It can be employed in elimination reactions (e.g., dehydrohalogenations) where a strong, non-nucleophilic base is required to avoid substitution side reactions.
-
Ligand in Coordination Chemistry: The bulky nature of the amine can be utilized to create sterically demanding coordination environments around metal centers, influencing the catalytic activity and selectivity of organometallic complexes.
-
Phase Transfer Catalysis: While less common for such hindered amines, it could potentially act as a phase transfer catalyst in specific applications where its lipophilicity is advantageous.
-
Intermediate in Drug Discovery: Sterically hindered amines are important motifs in various pharmaceutically active compounds. N,N-Diethyl-tert-octylamine could serve as a building block for the synthesis of novel drug candidates. The incorporation of bulky lipophilic groups can influence a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Handling
While a specific safety data sheet (SDS) for N,N-Diethyl-tert-octylamine is not widely available, the safety precautions should be based on the known hazards of its parent compound, tert-octylamine, and general guidelines for handling tertiary amines. Tert-octylamine is classified as a flammable liquid and is harmful if swallowed, causing severe skin burns and eye damage.[4][5][6]
Hazard Identification:
-
Flammability: Assumed to be a flammable liquid.[6] Keep away from heat, sparks, and open flames.
-
Corrosivity: Expected to be corrosive and cause severe skin burns and eye damage upon contact.
-
Toxicity: Likely harmful if swallowed or inhaled.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and prevent contact with skin and eyes.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Conclusion
N,N-Diethyl-tert-octylamine 98% represents a chemical entity with significant potential, primarily stemming from its pronounced steric hindrance. While the current body of publicly available, specific physicochemical data is limited, a robust understanding of its likely properties and reactivity can be formulated through a comparative analysis with its parent amine and the principles of physical organic chemistry. This guide provides a comprehensive overview for researchers and developers, enabling them to handle, utilize, and explore the applications of this intriguing molecule with a strong foundation of scientific insight and safety awareness. As research into sterically hindered amines continues to evolve, a more complete data profile for N,N-Diethyl-tert-octylamine will undoubtedly emerge, further solidifying its place in the chemical landscape.
References
-
PubChem. tert-Octylamine. [Link]
-
Organic Syntheses. tert-BUTYL-tert-OCTYLAMINE. [Link]
-
MDPI. Perovskite Quantum Dots-Based Blue Light-Emitting Diodes: Advantages, Strategies, and Prospects. [Link]
-
Chemsrc. tert-Octylamine | CAS#:107-45-9. [Link]
Sources
- 1. N,N-DIETHYL-TERT-OCTYLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. tert-Octylamine | 107-45-9 [chemicalbook.com]
- 3. tert-Octylamine 95 107-45-9 [sigmaaldrich.com]
- 4. tert-Octylamine | CAS#:107-45-9 | Chemsrc [chemsrc.com]
- 5. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
